
1-Bromononan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromononan-5-one is an organic compound with the molecular formula C9H17BrO It is a brominated ketone, characterized by the presence of a bromine atom attached to the fifth carbon of a nonane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromononan-5-one can be synthesized through the bromination of nonan-5-one. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position. One common method involves the use of hydrogen peroxide (H2O2) and hydrobromic acid (HBr) in an aqueous medium .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where nonan-5-one is treated with bromine or other brominating agents under controlled conditions. The reaction parameters, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromononan-5-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-), amines, or thiols, leading to the formation of corresponding substituted products.
Reduction: The carbonyl group (C=O) can be reduced to an alcohol (C-OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar solvents like ethanol or water, with the presence of a base to facilitate the reaction.
Reduction: Conducted in anhydrous conditions using solvents like ether or tetrahydrofuran (THF).
Oxidation: Performed in acidic or basic conditions, depending on the oxidizing agent used.
Major Products Formed:
Nucleophilic Substitution: Substituted nonan-5-one derivatives.
Reduction: Nonan-5-ol.
Oxidation: Nonanoic acid or other oxidized products.
Wissenschaftliche Forschungsanwendungen
1-Bromononan-5-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those requiring brominated intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-Bromononan-5-one involves its reactivity as a brominated ketone. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. These reactions are facilitated by the molecular structure of the compound, which allows for selective reactivity at specific sites.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromine atom is the primary target for nucleophiles.
Reduction/Oxidation: The carbonyl group is the main site for redox reactions.
Vergleich Mit ähnlichen Verbindungen
1-Bromononan-5-one can be compared with other brominated ketones and nonane derivatives:
1-Bromononane: Similar in structure but lacks the carbonyl group, making it less reactive in certain types of reactions.
Nonan-5-one: Lacks the bromine atom, limiting its reactivity in nucleophilic substitution reactions.
5-Bromopentan-1-ol: A shorter chain brominated alcohol, with different reactivity and applications.
Uniqueness: this compound’s unique combination of a bromine atom and a carbonyl group allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
831170-63-9 |
|---|---|
Molekularformel |
C9H17BrO |
Molekulargewicht |
221.13 g/mol |
IUPAC-Name |
1-bromononan-5-one |
InChI |
InChI=1S/C9H17BrO/c1-2-3-6-9(11)7-4-5-8-10/h2-8H2,1H3 |
InChI-Schlüssel |
BTOSUPAELBJMEX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)CCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[4-(Diethylamino)phenyl]methylidene}-2-methylbenzene-1-sulfonamide](/img/structure/B14200953.png)


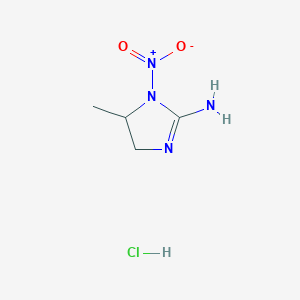
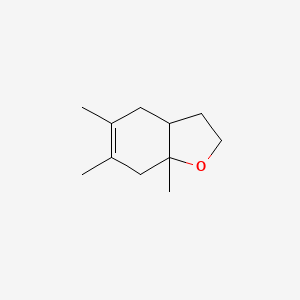
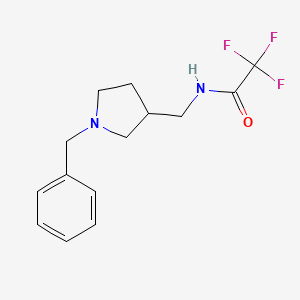
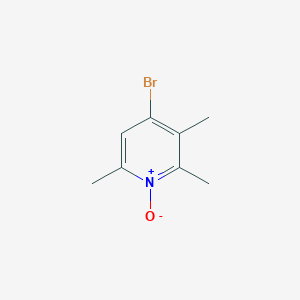
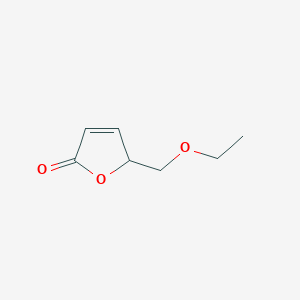
![2-Chloro-1-(2-iodoethyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene](/img/structure/B14200997.png)
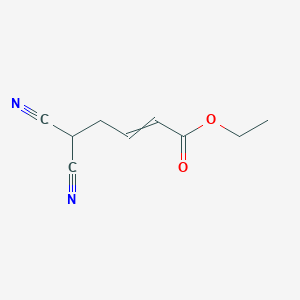
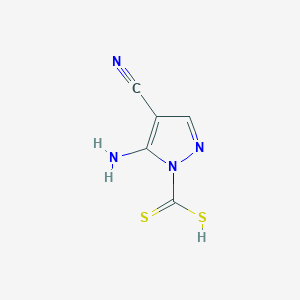
![1-(3-{Bis[(quinolin-2-yl)methyl]amino}propyl)-1H-pyrrole-2,5-dione](/img/structure/B14201012.png)
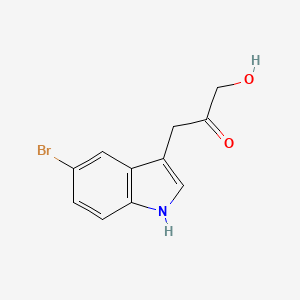
![2-Propen-1-amine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14201025.png)
